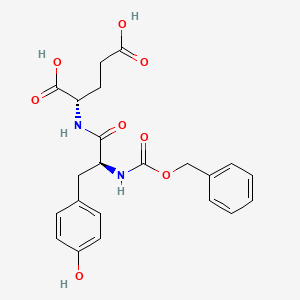
dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl bromide with dimethyl imidazole-4,5-dicarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine substituent.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of de-brominated imidazole derivatives.
Hydrolysis: Formation of imidazole-4,5-dicarboxylic acid derivatives.
科学的研究の応用
Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bromine and benzyl substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
Dimethyl imidazole-4,5-dicarboxylate: Lacks the benzyl and bromine substituents, resulting in different chemical properties and reactivity.
1-Benzyl-2-bromo-1H-imidazole:
2-Bromo-1H-imidazole: A simpler structure with different reactivity and applications.
Uniqueness
Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate is unique due to the combination of its bromine, benzyl, and ester substituents. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential bioactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H13BrN2O4 |
|---|---|
分子量 |
353.17 g/mol |
IUPAC名 |
dimethyl 1-benzyl-2-bromoimidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H13BrN2O4/c1-20-12(18)10-11(13(19)21-2)17(14(15)16-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
CFWNFRQSWCFWTC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N(C(=N1)Br)CC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















